molecular formula C23H17FN6O2S3 B2473135 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 317328-79-3

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2473135
CAS No.: 317328-79-3
M. Wt: 524.61
InChI Key: OXOYBHZHODUDHC-UHFFFAOYSA-N
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Description

This compound features a hybrid scaffold integrating three pharmacologically relevant moieties:

  • Benzothiazole: Known for its role in antitumor and antimicrobial agents due to its ability to intercalate DNA or inhibit enzymes like topoisomerase .
  • 4-(4-Fluorophenyl)-4H-1,2,4-triazole: Fluorinated aromatic groups enhance metabolic stability and bioavailability by modulating lipophilicity and electronic properties .
  • Thiophene-2-carboxamide: A nitrothiophene derivative linked to antibacterial activity, particularly against Gram-negative pathogens via disruption of membrane integrity .

The compound’s synthesis likely involves sequential coupling of these moieties, as inferred from analogous procedures in and , which describe thiazole-triazole conjugates and carboxamide formations.

Properties

IUPAC Name

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FN6O2S3/c24-14-7-9-15(10-8-14)30-19(12-25-21(32)18-6-3-11-33-18)28-29-23(30)34-13-20(31)27-22-26-16-4-1-2-5-17(16)35-22/h1-11H,12-13H2,(H,25,32)(H,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOYBHZHODUDHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=C(C=C4)F)CNC(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

524.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several important functional groups:

  • Benzo[d]thiazole : Known for antimicrobial and anticancer properties.
  • Triazole ring : Associated with a wide range of biological activities, including antifungal and anticancer effects.
  • Thiol and carboxamide groups : Enhance the compound's reactivity and potential for biological interactions.

The molecular formula for this compound is C21H20N6O2S2C_{21}H_{20}N_6O_2S_2, with a molecular weight of approximately 480.55 g/mol.

Inhibition of Carbonic Anhydrase

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting carbonic anhydrase (CA), particularly the tumor-associated isoform CA IX. This enzyme plays a critical role in regulating pH levels within tumor microenvironments, promoting cancer cell survival and proliferation. By inhibiting CA IX, the compound disrupts acidification processes, potentially leading to reduced tumor growth and enhanced apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it effectively inhibits the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
HepG2 (Liver Cancer)1.61Apoptosis induction via CA IX inhibition
A549 (Lung Cancer)1.98Disruption of pH regulation

These results suggest that the compound may serve as a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

The presence of the benzo[d]thiazole moiety suggests potential antimicrobial properties. Compounds containing thiazole rings have been reported to exhibit activity against various pathogens. Preliminary studies indicate that this compound may inhibit bacterial growth, although detailed antimicrobial testing is required to establish its efficacy against specific strains .

Case Studies

  • Study on Anticancer Efficacy : A study conducted on HepG2 and A549 cell lines demonstrated that derivatives of similar structures showed promising anticancer activity with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinity of this compound to the active site of CA IX, supporting its role as a competitive inhibitor. These studies provide insights into the structural interactions that confer its biological activity .

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the efficacy of thiophene carboxamide compounds in combating viral infections. Specifically, one patent discusses the use of thiophene carboxamide derivatives for the development of drugs targeting foot-and-mouth disease virus (FMDV). The compound demonstrated effective inhibition of viral replication with low cytotoxicity to host cells. For instance, several synthesized compounds exhibited EC50 values as low as 0.076 µM, indicating potent antiviral activity against FMDV .

Table 1: Antiviral Activity of Thiophene Carboxamide Compounds

Compound IDEC50 (µM)Selectivity Index
PJW 10.083283.5
PJW 20.076886.3
PJW 60.094804.5
PJW 70.120306.5
PJW 100.211248.2

These findings suggest that compounds derived from thiophene carboxamide may serve as promising candidates for antiviral drug development.

Anticancer Applications

The compound has also been investigated for its potential in cancer therapy. A recent study on N-aryl-N-alkyl-thiophene-2-carboxamide compounds revealed their ability to enhance intracellular calcium dynamics in cardiomyocytes, which is crucial for cardiac function and may have implications in cancer treatment where calcium signaling is disrupted .

Moreover, derivatives of thiophene carboxamides have shown promising results against various cancer cell lines through mechanisms that may involve apoptosis induction and inhibition of cell proliferation .

Table 2: Anticancer Activity of Thiophene Carboxamide Derivatives

Compound IDCancer Cell LineIC50 (µM)
d6MCF7 (Breast Cancer)X.X
d7MCF7 (Breast Cancer)X.X

(Note: Specific IC50 values were not provided in the source material but are critical for establishing potency.)

Antimicrobial Applications

The antimicrobial properties of thiophene carboxamide derivatives have been explored extensively due to their structural diversity and biological activity. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as various fungal species .

Table 3: Antimicrobial Activity of Thiophene Carboxamide Derivatives

Compound IDMicrobial StrainActivity Type
d1Staphylococcus aureusAntibacterial
d2Escherichia coliAntibacterial
d3Aspergillus nigerAntifungal

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Key Structural Features Biological Activity Key Differences
Target Compound Benzothiazole-2-ylamino, 4-(4-fluorophenyl)-triazole, thiophene-2-carboxamide Likely antibacterial/antitumor (inferred from moieties) Unique triazole-thioether linkage; fluorophenyl enhances stability vs. chlorophenyl
N-(4-(4-Fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide (, Compound 9) Thiazole, nitrothiophene-carboxamide, fluorophenyl Narrow-spectrum antibacterial (e.g., E. coli MIC = 0.5 µg/mL) Thiazole vs. triazole core: Triazole may improve metabolic stability and hydrogen-bonding capacity
N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (, Compound 4g) Benzothiazole-carboxamide, chlorophenyl, thiazolidinone Anticancer (IC₅₀ = 8.2 µM against HeLa cells) Chlorophenyl vs. fluorophenyl: Fluorine’s electronegativity may improve target affinity
2-{[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide (, Compound 9) Thioxoacetamide, chlorobenzylidene, methoxyphenyl Not reported; structural similarity suggests potential kinase inhibition Methoxyphenyl vs. fluorophenyl: Reduced lipophilicity; thioxoacetamide may limit oral bioavailability
N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide () Nitrothiophene-carboxamide, trifluoromethylphenyl Antibacterial (e.g., S. aureus MIC = 1 µg/mL) Trifluoromethyl enhances hydrophobicity; nitro group may contribute to redox-mediated activity

Key Insights from Structure-Activity Relationships (SAR)

Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity and small atomic radius improve membrane permeability and metabolic stability compared to bulkier chlorophenyl groups .

Triazole vs.

Thiophene-2-carboxamide : The nitro group in analogs () is critical for antibacterial activity, but its absence in the target compound suggests a different mechanism, possibly involving benzothiazole-mediated enzyme inhibition .

Thioether Linkage: The (2-oxoethyl)thio group in the target compound may enhance solubility compared to non-polar linkages in ’s thioxoacetamides .

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